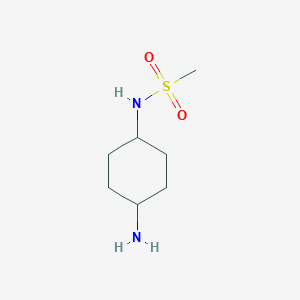
N-(trans-4-Aminocyclohexyl)methanesulfonamide
Übersicht
Beschreibung
“N-(trans-4-Aminocyclohexyl)methanesulfonamide” is an organic compound with the molecular formula C7H16N2O2S . It is also known as ACSF and is widely used in scientific experiments as a substitute for the amino acid glutamate.
Molecular Structure Analysis
The molecular structure of “N-(trans-4-Aminocyclohexyl)methanesulfonamide” includes a nitrogen atom and a sulfur atom, making it a sulfonamide derivative. The molecular weight is 192.28 .Physical And Chemical Properties Analysis
“N-(trans-4-Aminocyclohexyl)methanesulfonamide” is a powder at room temperature . It has a molecular weight of 192.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Synthesis
N-(trans-4-Aminocyclohexyl)methanesulfonamide has been utilized in catalytic asymmetric synthesis. It is a part of a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis, demonstrating effectiveness in the addition of alkylzinc reagents to aliphatic aldehydes with high enantiomeric excess. This application is significant in the field of organic synthesis, providing a pathway for the creation of chiral molecules (Wipf & Wang, 2002).
Development of Chemoselective N-Acylation Reagents
Research has been conducted on the development of chemoselective N-acylation reagents using derivatives of N-(trans-4-Aminocyclohexyl)methanesulfonamide. This research has contributed to the understanding of structure-reactivity relationships and the development of N-acylation reagents with good chemoselectivity, which is crucial in various chemical syntheses (Kondo et al., 2000).
Application in Inhibiting Methionine Aminopeptidase
N-(trans-4-Aminocyclohexyl)methanesulfonamide derivatives have been identified as potent inhibitors of methionine aminopeptidase (MetAP). This discovery is important for understanding and modulating MetAP activity, which has implications in disease treatment and pharmaceutical research (Huang et al., 2006).
Discovery in Mood Disorder Treatments
The compound Lu AA33810, which includes N-(trans-4-Aminocyclohexyl)methanesulfonamide, has been discovered as a highly selective and potent NPY5 antagonist. It demonstrated efficacy in vivo in a model of mood disorder, signifying its potential in the treatment of mood disorders (Packiarajan et al., 2011).
Eigenschaften
IUPAC Name |
N-(4-aminocyclohexyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h6-7,9H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBSHRGPVFXDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminocyclohexyl)methanesulfonamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

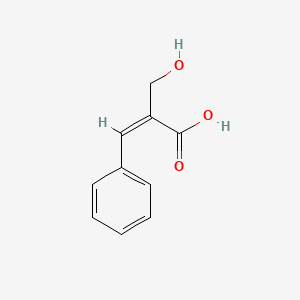


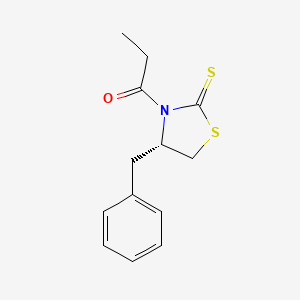

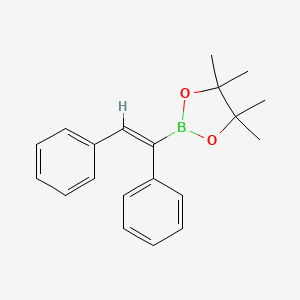
![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B3120463.png)

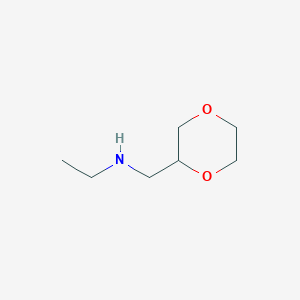
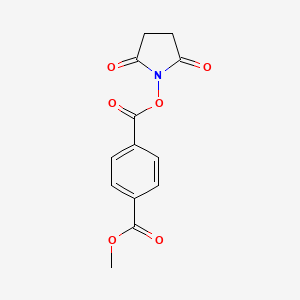
![2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B3120494.png)
![6-(2-methyl-3-imidazo[1,2-a]pyridinyl)-1H-pyrimidine-2-thione](/img/structure/B3120500.png)
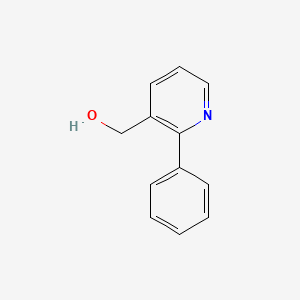
![4-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3120529.png)